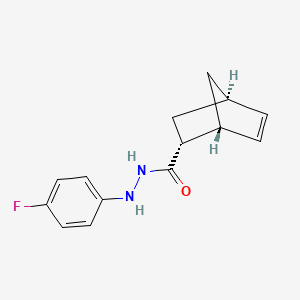
Laccase-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Laccase-IN-3 is a synthetic compound that functions as an inhibitor of laccase enzymes. Laccases are multi-copper oxidase enzymes that catalyze the oxidation of a wide range of substrates, including phenols, aromatic amines, and other electron-rich compounds. These enzymes are found in various organisms, including fungi, bacteria, and plants, and play a crucial role in processes such as lignin degradation, pigment formation, and detoxification of environmental pollutants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Laccase-IN-3 typically involves the reaction of specific aromatic compounds with suitable oxidizing agents under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include aromatic amines, phenols, and copper-containing catalysts .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards. The use of advanced bioreactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Laccase-IN-3 primarily undergoes oxidation reactions catalyzed by laccase enzymes. These reactions involve the transfer of electrons from the substrate to molecular oxygen, resulting in the formation of water and oxidized products .
Common Reagents and Conditions: Common reagents used in laccase-catalyzed reactions include molecular oxygen, hydrogen peroxide, and various redox mediators. The reactions are typically carried out under mild conditions, such as ambient temperature and neutral pH, to maintain enzyme activity and stability .
Major Products: The major products formed from the oxidation of this compound include quinones, phenolic acids, and other oxidized aromatic compounds. These products can further undergo polymerization or degradation, depending on the reaction conditions and the presence of additional reagents .
Aplicaciones Científicas De Investigación
Laccase-IN-3 has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a tool to study the inhibition of laccase enzymes and their role in various chemical reactions.
Biology: In biological research, this compound is used to investigate the physiological functions of laccase enzymes in different organisms.
Industry: In industrial applications, this compound is used in bioremediation processes to degrade environmental pollutants.
Mecanismo De Acción
Laccase-IN-3 exerts its effects by binding to the active site of laccase enzymes, thereby inhibiting their catalytic activity. The compound interacts with the copper atoms in the enzyme’s active site, preventing the transfer of electrons from the substrate to molecular oxygen. This inhibition disrupts the enzyme’s ability to oxidize substrates and produce oxidized products .
Molecular Targets and Pathways: The primary molecular targets of this compound are the copper-containing active sites of laccase enzymes. The compound affects pathways involved in lignin degradation, pigment formation, and detoxification of environmental pollutants. By inhibiting laccase activity, this compound can modulate these pathways and alter the physiological functions of the enzyme .
Comparación Con Compuestos Similares
Laccase-IN-3 can be compared with other laccase inhibitors, such as:
Sodium azide: A well-known inhibitor of laccase enzymes that binds to the copper atoms in the active site and prevents substrate oxidation.
Hydroxylamine: Another inhibitor that interacts with the copper atoms and disrupts the enzyme’s catalytic activity.
Diethyldithiocarbamate: A chelating agent that binds to the copper atoms and inhibits laccase activity.
Uniqueness of this compound: this compound is unique in its specific binding affinity and inhibitory potency towards laccase enzymes. It offers a valuable tool for studying the inhibition of laccase activity and its effects on various biochemical and physiological processes .
Propiedades
Fórmula molecular |
C14H15FN2O |
|---|---|
Peso molecular |
246.28 g/mol |
Nombre IUPAC |
(1R,2R,4R)-N'-(4-fluorophenyl)bicyclo[2.2.1]hept-5-ene-2-carbohydrazide |
InChI |
InChI=1S/C14H15FN2O/c15-11-3-5-12(6-4-11)16-17-14(18)13-8-9-1-2-10(13)7-9/h1-6,9-10,13,16H,7-8H2,(H,17,18)/t9-,10+,13-/m1/s1 |
Clave InChI |
FEPCWOUZPHMRIO-GBIKHYSHSA-N |
SMILES isomérico |
C1[C@@H]2C[C@H]([C@H]1C=C2)C(=O)NNC3=CC=C(C=C3)F |
SMILES canónico |
C1C2CC(C1C=C2)C(=O)NNC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


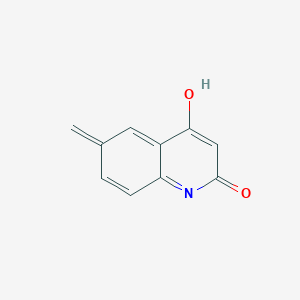
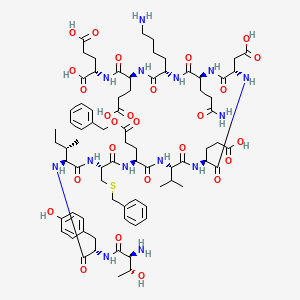

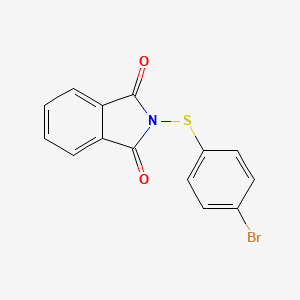
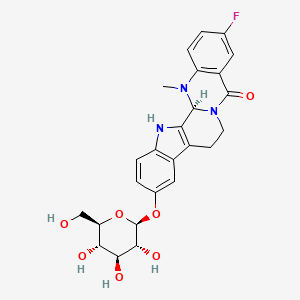
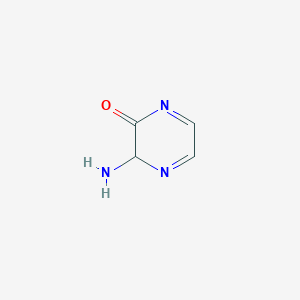
![5-[[(1-acetylpiperidin-4-yl)amino]methyl]-N-[2-chloro-3-[3-chloro-4-[6-methoxy-5-[[[(2S)-5-oxopyrrolidin-2-yl]methylamino]methyl]pyridin-2-yl]pyridin-2-yl]phenyl]-4-methoxypyridine-2-carboxamide](/img/structure/B12363959.png)

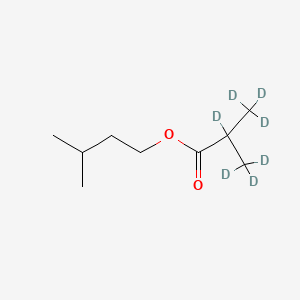
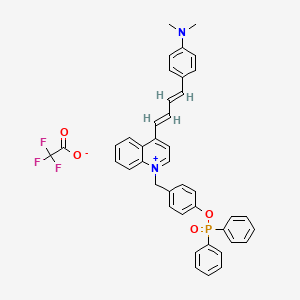
![[13-[4-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]carbamoyl]-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine](/img/structure/B12363973.png)
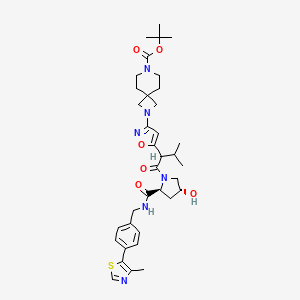
![Benzoic acid, 4-[(2-iodoacetyl)amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12363989.png)
![(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12363991.png)
